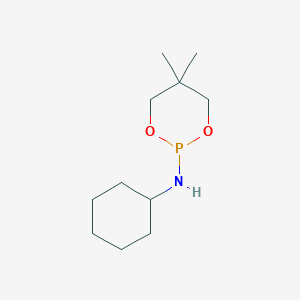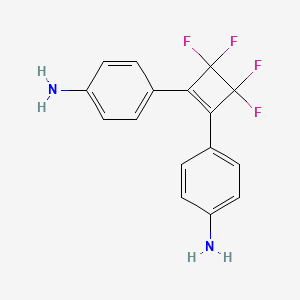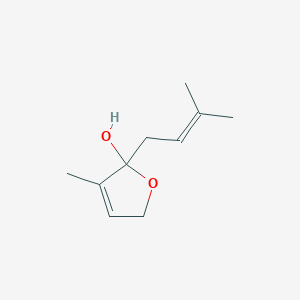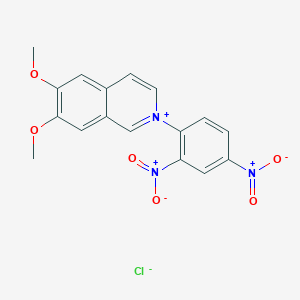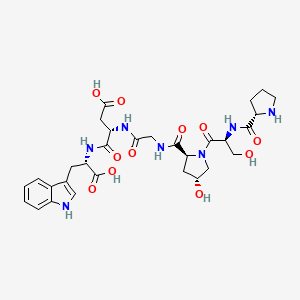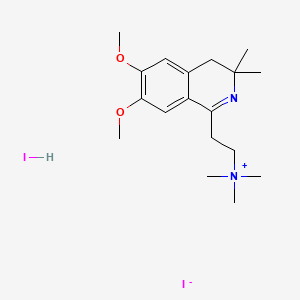
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the dimethoxy groups and the quaternization of the nitrogen atom. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives and quaternary ammonium compounds. Examples are:
- 3,4-Dihydroisoquinoline derivatives
- Quaternary ammonium salts with different substituents
Uniqueness
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
132680-99-0 |
|---|---|
分子式 |
C18H30I2N2O2 |
分子量 |
560.3 g/mol |
IUPAC名 |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)ethyl-trimethylazanium;iodide;hydroiodide |
InChI |
InChI=1S/C18H29N2O2.2HI/c1-18(2)12-13-10-16(21-6)17(22-7)11-14(13)15(19-18)8-9-20(3,4)5;;/h10-11H,8-9,12H2,1-7H3;2*1H/q+1;;/p-1 |
InChIキー |
FZKAKRZUYIGNPV-UHFFFAOYSA-M |
正規SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC[N+](C)(C)C)OC)OC)C.I.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)




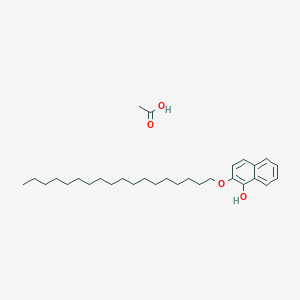
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
